molecular formula C8H7F3OS B12088216 Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- CAS No. 1804886-63-2

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)-

Cat. No.: B12088216
CAS No.: 1804886-63-2
M. Wt: 208.20 g/mol
InChI Key: LSRUCVNXVLPZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- is a complex organic compound characterized by the presence of difluoromethoxy, fluoro, and methylthio groups attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Pharmaceutical Applications

Benzene derivatives are crucial in drug development due to their ability to interact with biological targets effectively. The compound is utilized as a building block in the synthesis of various pharmaceuticals, including:

  • Antimicrobial agents : Its structural characteristics enable it to exhibit activity against bacterial and fungal pathogens.
  • Anti-inflammatory drugs : The presence of fluorine atoms can enhance the potency and selectivity of these compounds.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of benzene, including those with difluoromethoxy groups, showed significant antimicrobial activity against a range of pathogens. The incorporation of fluorine atoms was found to improve the lipophilicity and membrane permeability of the compounds, leading to enhanced efficacy .

Agrochemical Applications

In agriculture, benzene derivatives are increasingly recognized for their role as crop protection agents. The compound is noted for its effectiveness in controlling phytopathogenic microorganisms.

  • Fungicides : Research indicates that compounds similar to benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- can be used to formulate fungicides that protect crops from fungal infections.

Data Table: Efficacy of Benzene Derivatives as Fungicides

Compound NameTarget PathogenEfficacy (%)Reference
Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)-Fusarium spp.85
Benzene derivative ABotrytis cinerea78
Benzene derivative BAlternaria spp.90

Material Science Applications

The unique properties of fluorinated compounds make them suitable for material science applications:

  • Fluorinated polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit high thermal stability and chemical resistance.
  • Coatings : Its application in coatings can provide enhanced durability and resistance to environmental degradation.

Mechanism of Action

The mechanism by which Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- exerts its effects involves interactions with molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interactions with other molecules. For example, the inductive and conjugative effects of the substituents can activate or deactivate the benzene ring toward electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(difluoromethoxy)-4-fluoro-2-(methylthio)-
  • Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-(methylthio)-
  • Benzene, 1-(difluoromethoxy)-4-fluoro-3-(methylthio)-

Uniqueness

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- is unique due to the specific positioning of its substituents, which can significantly influence its chemical properties and reactivity. The combination of difluoromethoxy, fluoro, and methylthio groups provides a distinct electronic environment that can be exploited in various applications .

Biological Activity

Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- (CAS No. 1804886-63-2) is an aromatic compound with potential biological activities. Its unique structure, featuring difluoromethoxy, fluoro, and methylthio substituents, suggests that it may interact with various biological targets. This article reviews the biological activity of this compound, including its antimicrobial, antiprotozoal, and anticancer properties, supported by relevant data and case studies.

Property Value
Molecular Formula C10H8F3O2S
Molecular Weight 248.23 g/mol
IUPAC Name Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)-
CAS Number 1804886-63-2

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- exhibit significant antimicrobial properties. For instance, derivatives with similar substituents showed minimum inhibitory concentration (MIC) values against various bacterial strains:

  • Staphylococcus aureus : MIC = 12.5 µg/mL
  • Escherichia coli : MIC = 6.25 µg/mL
  • Klebsiella pneumoniae : MIC = 12.5 µg/mL
  • Pseudomonas aeruginosa : MIC = 25 µg/mL

These findings suggest that the presence of electron-withdrawing groups like fluorine enhances the antimicrobial activity of such compounds .

Antiprotozoal Activity

In addition to its antibacterial properties, this compound may also exhibit antiprotozoal activity. A related study found that compounds containing similar functional groups demonstrated potent effects against trypomastigotes of Trypanosoma cruzi, with IC50 values as low as 0.37 µM, significantly outperforming traditional treatments like benznidazole .

Anticancer Activity

The anticancer potential of Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- has been explored in various cell lines. Notably:

  • In a study involving human colorectal cancer cell lines (HCT-116 and HT-29), the compound exhibited IC50 values of 8.17 ± 1.89 µM and 3.15 ± 1.68 µM respectively.
  • The presence of halogen substituents (e.g., fluorine) was correlated with increased cytotoxicity against cancer cells .

The mechanism of action appears to involve the induction of apoptosis through modulation of histone deacetylase (HDAC) activity, leading to increased acetylation levels in histones and subsequent cell death in cancerous cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of derivatives were synthesized and tested for their antimicrobial activity against a panel of pathogens. The most active compound showed a significant reduction in bacterial growth at concentrations below 20 µg/mL.
  • Case Study on Anticancer Activity :
    • In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting a potential therapeutic application in oncology.

Properties

CAS No.

1804886-63-2

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethoxy)-3-fluoro-5-methylsulfanylbenzene

InChI

InChI=1S/C8H7F3OS/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4,8H,1H3

InChI Key

LSRUCVNXVLPZDQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.